4-(4-bromophenoxy)-N-tert-butylbutan-1-amine
Overview
Description
4-(4-Bromophenoxy)-N-tert-butylbutan-1-amine is an organic compound that features a bromophenoxy group attached to a butan-1-amine backbone
Preparation Methods
The synthesis of 4-(4-bromophenoxy)-N-tert-butylbutan-1-amine typically involves the reaction of 4-bromophenol with tert-butylamine and butan-1-amine. The reaction conditions often include the use of catalysts such as hydrogen bromide and boron tribromide to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Bromophenoxy)-N-tert-butylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Bromophenoxy)-N-tert-butylbutan-1-amine has several scientific research applications:
Biology: This compound can be used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(4-bromophenoxy)-N-tert-butylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
4-(4-Bromophenoxy)-N-tert-butylbutan-1-amine can be compared with other similar compounds, such as:
4-Bromophenol: A simpler compound with a bromophenol group, used in various chemical reactions.
4-Bromoanisole: Another brominated compound with applications in organic synthesis.
2-Bromophenol: Similar to 4-bromophenol but with the bromine atom in a different position on the benzene ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
4-(4-bromophenoxy)-N-tert-butylbutan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-14(2,3)16-10-4-5-11-17-13-8-6-12(15)7-9-13/h6-9,16H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOCIJCOLOVZJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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